5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide
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Overview
Description
5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with 2-phenylethylamine in an aqueous medium . The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
2-pyridone derivatives: Compounds with similar pyridine ring structures and diverse applications.
Uniqueness
5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C16H16ClN3O2S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
5-chloro-3-cyano-4,6-dimethyl-N-(2-phenylethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-14(10-18)16(20-12(2)15(11)17)23(21,22)19-9-8-13-6-4-3-5-7-13/h3-7,19H,8-9H2,1-2H3 |
InChI Key |
IUBXQTZMYRIRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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